Aplysinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6790-64-3 |
|---|---|
Molecular Formula |
C15H19BrO2 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
[(3S,3aS,8bS)-7-bromo-3,6,8b-trimethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-3a-yl]methanol |
InChI |
InChI=1S/C15H19BrO2/c1-9-6-13-11(7-12(9)16)14(3)5-4-10(2)15(14,8-17)18-13/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14-,15-/m0/s1 |
InChI Key |
QKBMCQNYERBGHD-LKTVYLICSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@]1(OC3=C2C=C(C(=C3)C)Br)CO)C |
Canonical SMILES |
CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)CO)C |
Origin of Product |
United States |
Isolation and Natural Occurrence of Aplysinol
Methodologies for Aplysinol Isolation from Biological Matrices
The isolation of this compound from biological matrices, such as sea hare tissue or algae, typically involves extraction and chromatographic techniques. Early methods for isolating brominated sesquiterpenes, including this compound, from sea hares involved macerating the animal tissue and extracting it with solvents like methanol. um.edu.my The solvent is then removed, and the extract is partitioned between immiscible phases, such as diethyl ether and water. um.edu.my The organic fraction, containing the lipophilic compounds like this compound, is collected and further processed, often involving dehydration. um.edu.my
Chromatographic separation is a crucial step to purify this compound from the complex mixture of compounds present in crude extracts. While specific detailed protocols for this compound isolation chromatography were not extensively detailed in the search results, general methods for isolating biologically active compounds from plant and biological matrices often include techniques like column chromatography and solid-phase extraction (SPE). nih.govmdpi.com These methods utilize the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation based on properties such as polarity and size. nih.govmdpi.com High-performance liquid chromatography (HPLC) with UV detection has also been used for the qualitative and quantitative determination of sesquiterpenes, including this compound, in Laurencia species. capes.gov.br
Biogeographical Distribution of this compound-Producing Organisms
The distribution of this compound is intrinsically linked to the biogeography of the organisms that produce or accumulate it, primarily sea hares of the genus Aplysia and red algae of the genus Laurencia. Laurencia species have a wide geographical distribution, occurring in temperate to tropical shores across all oceans and seas. iomcworld.com
Specific examples of this compound-containing organisms and their locations mentioned in the search results include:
Aplysia kurodai: Japan (Echizen Coast of Fukui, Hokkaido) vliz.benih.govtandfonline.comscispace.com
Aplysia dactylomela: North Borneo waters (Pulau Banggi, Kudat District, Sabah, Malaysia), South Africa, Canary Islands, New Zealand (near Leigh Harbour, Northland) mdpi.commdpi.comnih.govum.edu.my This species is considered circumtropical. mdpi.comum.edu.my
Laurencia okamurai: Japan (Hakatashima Island, Imabari, Ehime Pref.; Oshoro Bay, Hokkaido), Korea (off Cheju Island), China (Nanji Island, Zhejiang Province; coast of Rongcheng) capes.gov.brmdpi.comiomcworld.comresearchgate.netlaurencia-database.jp
Laurencia intermedia: Japan researchgate.netmdpi.comum.edu.my
Laurencia tristicha: China (Shanwei, Guangdong Province) acs.orgcapes.gov.brlaurencia-database.jp
Laurencia snackeyi: Malaysia (same location where A. dactylomela was collected in North Borneo) mdpi.comum.edu.my
The distribution of these species, and consequently this compound, is influenced by factors such as ocean currents, water temperature, and salinity, which are critical for the survival and dispersal of marine organisms, including algae and mollusks. numberanalytics.com
Characterization of this compound-Containing Species
This compound is primarily found in certain marine organisms, with a strong link between sea hares and their algal diet.
Aplysia Genus Species as Sources of this compound
Sea hares of the genus Aplysia are well-established sources of this compound. mdpi.comnih.govvliz.benih.gov These herbivorous mollusks are known to accumulate secondary metabolites from the algae they consume. mdpi.comnih.govnih.gov Aplysia kurodai was one of the first species from which this compound was isolated. mdpi.comnih.gov Aplysia dactylomela is another species frequently reported to contain this compound and other halogenated sesquiterpenes. mdpi.comnih.govum.edu.my The presence of these compounds in Aplysia species is often attributed to the sequestration of metabolites from their diet, particularly red algae. mdpi.commdpi.comnih.govnih.gov
Contribution of Dietary Algae, Specifically Laurencia Species, to this compound Biosynthesis and Sequestration
Red algae of the genus Laurencia are considered the primary producers of many halogenated sesquiterpenes, including this compound and its precursors. researchgate.netresearchgate.netiomcworld.comsibran.ruresearchgate.net The relationship between Aplysia sea hares and Laurencia algae is a classic example of dietary sequestration, where the sea hare consumes the algae and accumulates the algal secondary metabolites in its tissues, often in specialized glands like the digestive gland. mdpi.commdpi.comnih.govnih.gov
Research has shown that compounds like laurinterol (B1247104), found in Laurencia species, can be transformed into compounds like aplysin (B1665144) within the sea hare, suggesting a biotransformation process occurs after ingestion. nih.govum.edu.my The co-occurrence of this compound and other related compounds in both Aplysia species and the Laurencia species found in their habitat provides strong evidence for this dietary transfer and sequestration. mdpi.comum.edu.my For instance, this compound has been isolated from Laurencia okamurai, Laurencia intermedia, Laurencia tristicha, and Laurencia snackeyi, all of which are known dietary components for various Aplysia species. acs.orgcapes.gov.brresearchgate.netmdpi.comum.edu.mylaurencia-database.jp The ability of sea hares to sequester these compounds is believed to play a role in their defense mechanisms against predators. mdpi.comnih.gov
Structural Elucidation of Aplysinol
Application of Advanced Spectroscopic Techniques for Aplysinol Structure Determination
Spectroscopic methods have been fundamental in deciphering the structure of this compound, providing complementary information about different aspects of the molecule. um.edu.mynih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. d-nb.infomuni.cz Detailed analysis of this compound's NMR spectra, including chemical shifts, coupling constants, and signal intensities, provides information about the different types of protons and carbons present and their neighboring environments. um.edu.mynih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for mapping out the carbon-carbon and carbon-hydrogen frameworks. d-nb.info Research findings often involve comparing observed chemical shifts and coupling patterns with those of known related compounds to confirm proposed structural fragments. um.edu.mynih.gov
While specific, comprehensive NMR data tables for this compound were not fully extracted from the search results, the literature indicates that detailed spectroscopic analysis, including NMR, was performed to elucidate its structure. um.edu.mynih.govresearchgate.net The comparison of chemical shifts with reported data for similar compounds was a key step in confirming the proposed structure. um.edu.my
Mass Spectrometry Techniques in this compound Structural Confirmation
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation patterns. wikipedia.orgijpsonline.com High-resolution mass spectrometry can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula (e.g., C₁₅H₁₉BrO₂ for this compound). nih.gov Fragmentation of the molecular ion in techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS) yields characteristic fragment ions. wikipedia.orgrsc.org The pattern of these fragments can be interpreted to deduce the presence of specific functional groups and the arrangement of atoms within the molecule. wikipedia.orglibretexts.orglibretexts.orgmiamioh.edu
For this compound, mass spectrometry confirms its molecular weight and provides insights into the presence of the bromine atom and the sesquiterpene skeleton through characteristic fragmentation pathways. nih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Contributions
UV-Vis and IR spectroscopy provide complementary information about the presence of chromophores and functional groups within the this compound molecule. scribd.comresearchgate.net UV-Vis spectroscopy is useful for detecting conjugated pi systems, such as double bonds or aromatic rings, which absorb light in the ultraviolet and visible regions of the spectrum. libretexts.orgagriculturejournals.czmdpi.com IR spectroscopy, on the other hand, identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds) by their characteristic vibrational frequencies. scribd.comresearchgate.net
While detailed UV-Vis and IR spectra for this compound were not explicitly provided in the search results, these techniques are standard tools in natural product structure elucidation and would have been employed to confirm the presence of key functional groups and the absence or presence of extended conjugation in this compound. researchgate.net
Stereochemical Assignment and Determination of Absolute Configuration of this compound
Determining the stereochemistry and absolute configuration is a critical part of the complete structural elucidation of a chiral molecule like this compound.
Utilization of X-ray Crystallography for this compound and Related Structures
X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and their relative stereochemistry. nih.govwikipedia.org For chiral molecules, if the crystal contains a heavy atom (such as bromine in this compound) and exhibits anomalous dispersion, X-ray crystallography can also be used to determine the absolute configuration. spectroscopyasia.com The Cambridge Structural Database (CSD) lists crystal structure data for this compound. nih.gov
Early studies on related compounds from Laurencia species utilized X-ray crystallography, particularly employing the heavy atom method due to the presence of bromine, to determine absolute stereochemistry. This technique has been applied to this compound and related structures to provide unambiguous confirmation of their solid-state structures and stereochemical relationships. semanticscholar.orgresearchgate.net
Optical Rotation Measurements in Stereochemical Elucidation of this compound
Optical rotation is a property of chiral compounds that describes their ability to rotate plane-polarized light. libretexts.orgorgosolver.com The magnitude and direction of the rotation (dextrorotatory, +; or levorotatory, -) are specific to a particular enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). libretexts.orgorgosolver.comresearchgate.net The specific rotation ([α]) is a characteristic physical constant used in the stereochemical analysis of chiral natural products. libretexts.orgorgosolver.com
The observation of optical activity for crystalline this compound indicated its chiral nature. Specific rotation values, such as [α] -53° reported for a sample of this compound, provide evidence for its enantiomeric purity and are characteristic of its specific stereoisomer. oup.com This measurement, often combined with other spectroscopic and crystallographic data, contributes to the assignment of the absolute configuration. thieme-connect.decreative-proteomics.com
Interactive Data Table: Representative Spectroscopic Data Types for this compound Elucidation
| Spectroscopic Technique | Type of Information Provided | Example Data Type (Illustrative) |
| ¹H NMR | Proton environments, connectivity | Chemical shifts (δ), Multiplicity, Coupling constants (J) |
| ¹³C NMR | Carbon environments, functional groups | Chemical shifts (δ) |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | Molecular ion peak (m/z), Fragment ion peaks (m/z), Isotopic pattern |
| UV-Vis Spectroscopy | Presence of chromophores, electronic transitions | λmax, Absorbance (A) |
| IR Spectroscopy | Presence of functional groups | Absorption bands (cm⁻¹) |
| Optical Rotation | Chirality, specific rotation | [α] value, temperature, wavelength |
Biosynthetic Pathways of Aplysinol
Proposed Biogenetic Routes to Halogenated Sesquiterpenoids including Aplysinol
The biosynthesis of terpenes, including sesquiterpenes, begins with the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are assembled via either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. In the case of sesquiterpenes, IPP and DMAPP are condensed to form farnesyl diphosphate (FPP), a 15-carbon precursor. nih.govvliz.be
From FPP, terpene synthases (TSs) catalyze the cyclization and rearrangement reactions that generate the diverse array of sesquiterpene skeletons observed in nature. nih.govvliz.beescholarship.org Red algae, particularly the genus Laurencia, are known to produce sesquiterpenes with various skeletons, including laurane, bisabolane, chamigrane, and snyderane types. iomcworld.comiomcworld.com this compound belongs to the laurane-type sesquiterpenes. iomcworld.comiomcworld.comresearchgate.netnih.gov
Following the formation of the basic carbon skeleton, further enzymatic modifications, such as oxidation, reduction, isomerization, and halogenation, contribute to the final structure of the natural product. vliz.be Halogenation, particularly bromination, is a hallmark of Laurencia metabolites. iomcworld.commdpi.com Proposed biogenetic routes to halogenated sesquiterpenoids in Laurencia involve initial cyclization of FPP followed by halogenation and other tailoring reactions. For laurane-type sesquiterpenes like this compound, a plausible route involves the cyclization of FPP to a precursor with a laurane skeleton, which then undergoes bromination and further modifications to yield compounds such as laurinterol (B1247104), debromothis compound, and ultimately this compound. Laurinterol has been suggested as a precursor to aplysin (B1665144) and this compound. nih.gov
Enzymatic Catalysis in this compound Biosynthesis, Focusing on Haloperoxidases
Enzymatic catalysis plays a crucial role in the biosynthesis of marine natural products, especially in the regioselective and stereoselective introduction of functional groups like halogens. Haloperoxidases are key enzymes involved in the biosynthesis of halogenated marine metabolites. nih.govmdpi.comnih.govnih.govmdpi.comnih.gov
Vanadium-dependent haloperoxidases (V-HPOs) are particularly prevalent in marine algae, including species of Laurencia, which produce a significant number of halogenated secondary metabolites. nih.govmdpi.comnih.gov These enzymes catalyze the oxidation of halide ions (Cl⁻, Br⁻, I⁻) in the presence of hydrogen peroxide, producing a reactive halogenating species, often considered to be the corresponding hypohalous acid or a related equivalent. nih.govnih.govmdpi.comnih.gov This reactive species can then electrophilically attack electron-rich centers in the organic substrate, leading to the incorporation of the halogen atom. nih.gov
While the precise haloperoxidase(s) involved specifically in this compound biosynthesis have not been fully elucidated in the provided information, the general mechanism of V-HPOs in catalyzing bromination is well-established and is considered central to the formation of brominated sesquiterpenes in Laurencia. nih.govnih.gov The regioselectivity and stereoselectivity of halogenation are determined by the specific haloperoxidase enzyme and the structure of the terpene substrate. nih.govnih.gov
In addition to haloperoxidases, terpene synthases are essential enzymes in the initial steps of this compound biosynthesis, responsible for forming the laurane skeleton from FPP. Recent studies have begun to identify and characterize terpene synthases from red algae, providing insights into the enzymatic machinery responsible for generating the diverse terpene scaffolds. escholarship.orgosti.govnih.gov
Precursor Incorporation Studies in this compound Biogenesis
Precursor incorporation studies are valuable tools for elucidating biosynthetic pathways by feeding isotopically labeled potential precursors to the organism and analyzing the labeling pattern in the isolated natural product. While specific detailed precursor incorporation studies directly focusing on this compound are not extensively detailed in the provided snippets, research on related Laurencia metabolites provides insights into general biosynthetic strategies.
Studies on the biogenesis of aplysin and this compound have suggested that laurinterol, another laurane-type sesquiterpene found in Laurencia, may serve as a precursor. nih.gov This implies that the core laurane skeleton is formed first, followed by modifications including bromination and cyclization to form the furan (B31954) ring system present in this compound.
The incorporation of labeled acetate (B1210297) or mevalonate into marine terpenes has been demonstrated, confirming their isoprenoid origin from the MVA or MEP pathways. These general studies support the premise that this compound biosynthesis follows the typical terpene biosynthetic route up to the FPP stage. nih.govvliz.bescispace.com Further studies involving labeled FPP or proposed intermediates like laurinterol would be necessary to fully delineate the later stages of this compound biosynthesis and confirm the proposed sequence of cyclization, halogenation, and furan ring formation.
Comparative Biosynthetic Analysis with Related Marine Sesquiterpenes
Comparing the biosynthesis of this compound with that of related marine sesquiterpenes from Laurencia species reveals common themes and variations in enzymatic machinery and reaction sequences. Laurencia species produce a wide array of sesquiterpenes with different skeletons, such as laurene, pacifenol (B1678275), and snyderol derivatives, in addition to the laurane types like this compound and laurinterol. nih.govescholarship.orgiomcworld.comiomcworld.comresearchgate.netnih.govosti.govnih.govmit.eduresearchgate.netacs.orgchegg.comcapes.gov.brresearchgate.netacs.orgresearchgate.netchegg.com
All these sesquiterpenes share a common origin from FPP. The initial cyclization of FPP, catalyzed by different terpene synthases, dictates the formation of the core carbon skeleton (e.g., laurane, chamigrane, bisabolane). nih.govvliz.beescholarship.orgiomcworld.comosti.gov
Halogenation, primarily bromination catalyzed by V-HPOs, is a common modification in many Laurencia sesquiterpenes, including this compound, pacifenol, and snyderols. nih.govmdpi.comnih.gov The position and number of halogen atoms incorporated vary depending on the specific enzyme(s) and the substrate structure. For instance, pacifenol is a halogenated epoxy sesquiterpene, and prepacifenol has been identified as its precursor. osti.govacs.org Snyderols are brominated cyclic sesquiterpenes whose formation from nerolidol (B1678203) is catalyzed by V-BrPO. nih.gov
The formation of the furan ring system in this compound is a distinctive feature compared to many other Laurencia sesquiterpenes. This cyclization step likely occurs after the initial skeleton formation and bromination. The co-occurrence of this compound, debromothis compound, and aplysin in Laurencia species suggests a close biosynthetic relationship, potentially involving bromination and cyclization/rearrangement steps from a common precursor like laurinterol or debromolaurinterol. iomcworld.comiomcworld.comresearchgate.netnih.govd-nb.info
Comparative studies of the genes encoding terpene synthases and haloperoxidases in different Laurencia species are providing further insights into the molecular basis for the observed structural diversity of their sesquiterpenoids. escholarship.orgresearchgate.netosti.govnih.gov
Chemical Synthesis of Aplysinol and Its Analogues
Total Synthesis Strategies for Aplysinol
Total synthesis approaches to this compound aim to construct the complete molecule from simpler, readily available starting materials. These strategies often involve the formation of the characteristic tricyclic ring system and the precise installation of substituents and control over stereochemistry.
Enantiospecific and Stereocontrolled Syntheses of this compound
Achieving high enantiospecificity and stereocontrol is paramount in the synthesis of natural products like this compound, as biological activity is often dependent on the specific stereoisomer. Various strategies have been developed to control the configuration of the multiple stereocenters present in the molecule. Some approaches utilize chiral starting materials, such as (R)-(+)-limonene, a readily available monoterpene, to establish the absolute stereochemistry early in the synthesis researchgate.netmdpi.com. Other methods involve the use of chiral auxiliaries or asymmetric catalytic reactions to induce stereoselectivity during key bond-forming events mdpi.com.
One reported stereocontrolled synthesis of racemic this compound involved a sequence starting from styrenol, utilizing alkylation and intramolecular cycloaddition reactions. acs.org This route demonstrated the ability to control the stereochemistry in the formation of the cyclic core. acs.org
Key Methodological Advances in Cyclization Reactions for this compound Core Structures
The construction of the fused benzofuran (B130515) ring system, a core structural motif of this compound, often relies on efficient cyclization reactions. Significant methodological advances have been made in this area. Intramolecular cyclization reactions are frequently employed to form the heterocyclic and carbocyclic rings.
Examples of cyclization strategies explored in the synthesis of related natural products and potentially applicable to this compound include palladium-catalyzed additions followed by rearrangements, ring-closing metathesis (RCM), gold(I)-catalyzed cyclizations, reductive Mizoroki–Heck cyclization, (4+3) cycloaddition, Nazarov cyclization, and epoxynitrile cyclization researchgate.net. Radical cyclization reactions have also proven effective in constructing the cyclic framework researchgate.netsoton.ac.uksoton.ac.uk.
Approaches Involving Radical Cyclization in this compound Synthesis
Radical cyclization reactions offer powerful tools for the construction of cyclic systems and have been applied in the synthesis of this compound and its analogues. These reactions typically involve the generation of a radical intermediate that undergoes intramolecular attack on an unsaturated bond, leading to the formation of a ring.
One study described total syntheses of aplysin (B1665144) and debromoaplysin utilizing a diastereoselective, sulfur-mediated radical cyclization as a key step to construct the core skeleton and establish the relative configuration of contiguous stereogenic centers researchgate.netsoton.ac.uksoton.ac.uk. Another approach involved a radical to polar crossover sequence mediated by tin, which was also applied in the synthesis of this compound and its derivatives researchgate.netsoton.ac.uksoton.ac.uk. These examples highlight the utility of radical cyclization strategies in assembling the complex architecture of this compound.
Formal Synthesis Pathways Leading to this compound Intermediates
Formal synthesis refers to a synthetic route that produces a known intermediate in a previously completed total synthesis. This approach can be valuable for developing more efficient or convergent routes to complex molecules. While direct formal syntheses explicitly labeled for this compound are less commonly detailed in broad overviews, strategies targeting common intermediates of the aplysin/aplysinol family are relevant.
For instance, a formal synthesis of filiformin (B1251980) and aplysin was achieved through a route involving the construction of a benzooxabicyclo[3.2.1]octane system, an intermediate type that could potentially be adapted towards this compound synthesis depending on the specific established total synthesis pathways capes.gov.br. Similarly, formal synthetic sequences have been developed for related natural products like aplykurodinone-1, employing reactions such as intramolecular Michael addition and radical cyclizations, methodologies that could potentially be adapted for the synthesis of this compound intermediates sci-hub.rednih.gov.
Synthetic Routes to this compound Derivatives and Structurally Related Compounds
Synthetic efforts have also focused on the preparation of this compound derivatives and other structurally related compounds found in marine sources. These syntheses contribute to understanding the structure-activity relationships and provide access to analogues with potentially different biological profiles.
Synthesis of Debromothis compound and Isothis compound
Debromothis compound and isothis compound are closely related sesquiterpenes that often co-occur with this compound. Synthetic routes to this compound have frequently been designed to also provide access to these analogues, sometimes through common intermediates or by modifying the final steps.
Stereocontrolled syntheses of racemic debromothis compound and isothis compound have been reported alongside that of this compound acs.org. These syntheses often involve similar key steps for constructing the core structure, with variations in substituents or oxidation states leading to the different analogues acs.org. For example, a synthesis starting from styrenol provided access to both debromothis compound and this compound through a convergent strategy acs.org. Radical cyclization approaches that yield aplysin and debromoaplysin have also been extended to the synthesis of this compound and debromothis compound researchgate.netsoton.ac.uksoton.ac.uk.
5.3.2. Development of this compound Analogues for Structure-Activity Relationship Studies
This compound, a brominated sesquiterpene, is a marine natural product originally isolated from the sea hare Aplysia kurodai. Its unique structure and reported biological activities have motivated research into the synthesis of analogues to explore structure-activity relationships (SAR). SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity, which is crucial for optimizing potency, selectivity, and other pharmacological properties.
The development of this compound analogues for SAR studies typically involves the synthesis of compounds with targeted structural variations based on the core this compound scaffold. These variations can include alterations to the bromine substitution pattern, modifications of the hydroxyl group, changes to the ring system, or variations in alkyl substituents. Synthetic strategies for creating these analogues often build upon or adapt methods developed for the total synthesis of this compound itself. While the provided search results mention SAR studies in the context of other compound classes like aplysinopsins nih.gov, lamellarins nih.govresearchgate.net, fusidic acid uct.ac.za, oleanolic acid mdpi.com, pyrethroids mdpi.com, and pyrrole (B145914) derivatives frontiersin.org, specific detailed research findings on the synthesis and SAR of this compound analogues were not prominently featured in the initial search results.
However, the general principles of SAR studies involve synthesizing a series of related compounds and evaluating their biological activity in relevant assays. By comparing the activities of different analogues, researchers can deduce which parts of the molecule are essential for activity and which modifications are tolerated or enhance activity. This iterative process of synthesis and testing guides the design of subsequent generations of analogues. Techniques like the Topliss tree or batchwise schemes can be employed in analogue synthesis to efficiently explore structural variations, particularly on aromatic rings or alkyl side chains, although their direct application to the complex fused-ring system of this compound would require adaptation drughunter.com.
Although detailed data tables specifically for this compound analogues and their activities were not found in the search snippets, SAR studies in medicinal chemistry commonly generate such tables. These tables typically list the chemical structure of each analogue, the type of modification made compared to the parent compound (this compound), and quantitative data on their biological activity (e.g., IC50 values in an enzyme inhibition assay or EC50 values in a cell-based assay).
For example, a hypothetical SAR study on this compound might involve synthesizing analogues with modifications at the hydroxyl group (e.g., esterification, etherification) or variations in the position or presence of the bromine atom. Evaluating these analogues in a relevant biological assay (e.g., cytotoxicity against specific cell lines, as suggested by the mention of cytotoxic brominated sesquiterpenes from Laurencia species nih.govresearchgate.net) would provide data to understand the importance of these functional groups and substituents for activity. The absence or presence of activity in different analogues helps to build a picture of the pharmacophore – the essential structural features required for biological activity.
Ecological Significance of Aplysinol in Marine Ecosystems
Dynamics of Metabolite Sequestration and Bioaccumulation in Herbivorous Mollusks Herbivorous mollusks, such as sea hares of the genus Aplysia, are well-known for their ability to sequester secondary metabolites from their algal diets.nih.govmdpi.comresearchgate.netcapes.gov.brThis sequestration allows them to utilize the defensive compounds produced by algae for their own protection.mdpi.comresearchgate.netSea hares feed predominantly on red algae, particularly species from the genus Laurencia, which are rich sources of halogenated terpenes, including aplysinol and its precursors like laurinterol (B1247104).nih.govmdpi.commdpi.comcapes.gov.br
The process involves consuming the algae and then storing the bioactive metabolites, often in specialized tissues like the digestive gland or mantle, which are exposed to potential predators. nih.govmdpi.comresearchgate.net Some sea hares can also modify the sequestered compounds or even synthesize their own de novo, although dietary sequestration is a primary source of their chemical defenses. nih.govmdpi.com Studies on Aplysia parvula have shown that individuals feeding on Portieria hornemannii, an alga containing deterrent metabolites, sequester these compounds, rendering the sea hares unpalatable to predatory fish. capes.gov.br This highlights the direct link between dietary intake, sequestration, and defense.
Chemoecological Interactions Between Sea Hares, Algae, and Predators Involving this compound The interactions between sea hares, their algal food sources, and their predators are significantly mediated by chemistry.researchgate.netuog.eduSea hares often exhibit specialized feeding preferences for chemically defended algae.uog.edujcu.edu.auBy consuming algae that produce deterrent compounds like this compound, sea hares acquire these defenses, which in turn reduces their susceptibility to predation by generalist predators like reef fish.capes.gov.bruog.eduThis creates a trophic link where the chemical defense of the primary producer (alga) is transferred to the herbivore (sea hare), influencing the feeding behavior of the next trophic level (predator).uog.edu
Research indicates that algal metabolites can deter feeding by fish predators, and sea hares that sequester these metabolites gain protection. capes.gov.bruog.edu The presence and concentration of these metabolites in algae can vary spatially, potentially influencing the feeding choices of sea hares and the resulting chemical profiles of sea hare populations. uog.edu The chemical defenses in sea hares, including sequestered compounds, can act through various mechanisms, such as deterring feeding or disrupting the predator's sensory systems. nih.gov
Contribution of Halogenated Sesquiterpenes to Marine Chemical Ecology Halogenated sesquiterpenes, including this compound, are a significant class of marine natural products with diverse ecological roles.researchgate.netThey are particularly abundant in red algae of the genus Laurencia and in the herbivorous mollusks that feed on them.nih.govmdpi.comresearchgate.netThese compounds contribute to the chemical defense of the producing organisms against herbivores, fouling organisms, and pathogens.mdpi.comresearchgate.net
The transfer and accumulation of these halogenated metabolites through marine food webs have profound implications for community structure and dynamics. researchgate.net The presence of these deterrent compounds can influence grazing patterns, predator-prey relationships, and ultimately, the distribution and abundance of species in marine ecosystems. researchgate.netresearchgate.netuog.edu The study of halogenated sesquiterpenes like this compound provides valuable insights into the intricate chemical interactions that shape marine biodiversity and ecological processes.
Emerging Research Directions for Aplysinol
Advancements in Isolation and Characterization Methodologies
The isolation and characterization of marine natural products like Aplysinol are crucial first steps in their study. Advancements in these methodologies are continuously improving the efficiency and accuracy of obtaining pure compounds and determining their structures. Traditional methods often involve extraction from marine organisms followed by various chromatographic techniques for purification. rushim.ru
Recent advancements in characterization techniques, such as sophisticated spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are vital for elucidating the structures of complex marine natural products. rushim.rupharmahealthsciences.net X-ray diffraction can also provide definitive structural information, including stereochemistry. rushim.ru These techniques, coupled with improved separation methods, allow for the identification and characterization of even scarce or complex compounds. researchgate.net
Novel Synthetic Approaches and Catalyst Development for this compound
The total synthesis of natural products like this compound is important for several reasons, including confirming structural assignments, providing sufficient material for biological testing, and enabling the creation of analogs with potentially improved properties. rushim.ru this compound, along with related compounds like aplysin (B1665144) and debromoaplysin, has been a target for total synthesis. researchgate.netsoton.ac.ukresearchgate.netacs.org
Research in this area focuses on developing novel synthetic routes that are efficient, stereoselective, and utilize innovative catalytic methods. Strategies employed in the synthesis of related marine sesquiterpenes include various cyclization reactions, such as radical cyclization and intramolecular aldol (B89426) condensation. researchgate.netsoton.ac.ukresearchgate.netnih.govresearchgate.net The development of new catalysts, including organometallic catalysts, plays a significant role in achieving key bond formations and controlling stereochemistry in complex molecular synthesis. acs.orgmpg.de
Unexplored Biological Activity Studies and Mechanistic Insights
Marine natural products are a rich source of compounds with diverse biological activities, and this compound is no exception. While some initial biological evaluations may have been conducted, there remain many unexplored areas regarding its potential bioactivities and the underlying mechanisms of action. rushim.rumdpi.comresearchgate.net
Studies on related marine sesquiterpenes have indicated various activities, including cytotoxicity, antibacterial, and antifungal properties. researchgate.netnih.gov Further research is needed to comprehensively evaluate this compound's activity against a wider range of biological targets and to understand how it interacts at the molecular level. Investigating the mechanism of action involves studying how the compound affects cellular processes, enzyme activity, or signaling pathways. frontiersin.orgquestionpro.comnih.gov Understanding these mechanisms is crucial for determining the therapeutic potential and ecological role of this compound.
Broader Ecological and Evolutionary Implications of this compound Production
Marine natural products often play significant roles in the ecological interactions and evolutionary adaptations of the organisms that produce them. mdpi.comdntb.gov.uaresearchgate.netwikipedia.orgnih.govsyr.edufrontiersin.org this compound, being isolated from a sea hare that likely obtains it from its diet of algae, is implicated in these complex relationships. researchgate.netresearchgate.netmdpi.com
Research in this area explores the function of this compound in the marine environment. This could include roles in defense against predators, deterring fouling organisms, or mediating communication between species. mdpi.comresearchgate.netnih.govmdpi.com Understanding the ecological pressures that drive the production and sequestration of this compound can provide insights into the evolutionary history of the sea hare and its algal food sources. wikipedia.orgsyr.edueawag.chnih.gov Studying the distribution of this compound and related compounds across different populations and species can help elucidate their ecological significance and evolutionary pathways. mdpi.com
Biotechnological Perspectives on this compound and its Production
The potential biological activities of marine natural products make them attractive candidates for biotechnological applications, particularly in the development of new pharmaceuticals or other valuable products. rushim.ruhebmu.edu.cnmdpi.comnih.gov However, the limited quantities in which these compounds are often found in nature pose a challenge for large-scale production. rushim.ru
Biotechnological approaches offer potential solutions to this supply problem. This includes exploring the possibility of culturing the producing organism (if applicable), investigating the biosynthetic pathways involved in this compound production, and potentially transferring the relevant genes to a more amenable host organism for fermentation. mdpi.comresearchgate.net Synthetic biology and metabolic engineering could play a role in developing sustainable and scalable methods for this compound production or the synthesis of its analogs. rsc.org Research in this area aims to harness biological systems to produce this compound or related compounds in a more efficient and environmentally friendly manner.
Q & A
Q. What spectroscopic techniques are recommended for identifying and characterizing Aplysinol in marine-derived samples?
this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (particularly - and -NMR) and mass spectrometry (MS). These methods confirm its brominated terpenoid structure and distinguish it from analogs like aplysin. For purity assessment, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection is recommended. Cross-referencing spectral data with published literature (e.g., Yamamura & Hirata, 1963) ensures accuracy .
Q. How can researchers optimize extraction protocols for this compound from marine organisms?
A biphasic solvent system (e.g., methanol:dichloromethane) is commonly used for lipophilic compounds like this compound. Column chromatography (silica gel or Sephadex LH-20) followed by preparative HPLC enhances isolation efficiency. Method optimization should include variables such as solvent polarity, temperature, and extraction time, guided by thin-layer chromatography (TLC) monitoring. Reproducibility requires strict adherence to organism collection protocols (e.g., species identification, seasonal variation documentation) .
Q. What criteria establish the identity of a newly isolated this compound analog?
Novel analogs require: (1) NMR and MS data matching molecular formulas, (2) comparison of spectral signatures with known this compound derivatives, (3) X-ray crystallography (if crystalline), and (4) bioactivity profiling to differentiate functional groups. Elemental analysis and optical rotation measurements further validate purity and stereochemistry .
Q. How should researchers design cytotoxicity assays for this compound?
Use standardized cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO). Dose-response curves (0.1–100 μM) over 24–72 hours, measured via MTT or resazurin assays, determine IC values. Triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) mitigate variability. Include cytotoxicity mechanism studies (e.g., apoptosis via flow cytometry) .
Q. What are the best practices for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Focus on functional group modifications (e.g., hydroxylation, bromination) using regioselective catalysts. Track reaction progress via TLC or LC-MS. Purify derivatives via flash chromatography. Validate SAR hypotheses using in silico docking (e.g., molecular dynamics simulations) paired with in vitro assays. Document synthetic yields and characterize all intermediates .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across studies be resolved?
Contradictions may arise from differences in cell line susceptibility, compound purity, or assay protocols. Address this by:
Q. What experimental strategies elucidate this compound’s molecular targets in cancer cells?
Use affinity chromatography with this compound-conjugated beads to isolate binding proteins. Confirm targets via Western blot or surface plasmon resonance (SPR). CRISPR-Cas9 knockout models validate target relevance. Cross-reference with databases like STRING to map interaction networks .
Q. How should researchers design ecological studies to investigate this compound’s role in marine chemical defense?
Conduct field surveys correlating this compound concentrations in sea hares (e.g., Aplysia spp.) with predator abundance. Lab-based predation assays (e.g., fish feeding trials) quantify deterrent effects. Metabolomic profiling identifies co-occurring defensive compounds, while isotopic labeling tracks this compound biosynthesis in symbiotic algae .
Q. What methodologies address low yields of this compound in laboratory-scale synthesis?
Optimize fermentation conditions (e.g., pH, nutrient media) for symbiotic algae. Employ metabolic engineering (e.g., CRISPR interference) to upregulate biosynthetic pathways. Semi-synthesis from abundant precursors (e.g., laurencia-derived terpenes) improves scalability. Process intensification (e.g., continuous flow reactors) enhances efficiency .
Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?
Use quantitative structure-property relationship (QSPR) models with descriptors like logP, polar surface area, and hydrogen-bonding capacity. Molecular dynamics simulations predict membrane permeability, while physiologically based pharmacokinetic (PBPK) models simulate absorption/distribution. Validate predictions with in vivo rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
